Quantitative Binding Affinity Improvement Over Parent Compound AI-4-57
AI-10-47 demonstrates a >10-fold improvement in CBFβ-RUNX binding inhibition compared to its parent compound, AI-4-57. In a direct, parallel FRET assay, AI-10-47 achieved an IC50 of 3.2 ± 0.5 μM, a significant enhancement over the 34.3 ± 0.3 μM observed for AI-4-57 [1]. This improvement is directly attributable to the introduction of a trifluoromethoxy substitution at the 6-position of the benzimidazole core.
| Evidence Dimension | Inhibition of CBFβ-RUNX binding (IC50) |
|---|---|
| Target Compound Data | 3.2 ± 0.5 μM |
| Comparator Or Baseline | AI-4-57: 34.3 ± 0.3 μM |
| Quantified Difference | ~10.7-fold increase in potency |
| Conditions | FRET assay measuring binding of amino acid 1-141 portion of CBFβ to the RUNX1 Runt domain |
Why This Matters
This quantifies the essential pharmacophore contribution of the trifluoromethoxy group, making AI-10-47 a more suitable and potent tool compound than its parent for studying CBFβ-RUNX biology.
- [1] Illendula, A., et al. (2016). Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers. EBioMedicine, 8, 117-131. View Source
